molecular formula C16H23N7O B11472739 N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine

N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine

Cat. No.: B11472739
M. Wt: 329.40 g/mol
InChI Key: PYITVEMMFOQZJS-VCHYOVAHSA-N
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Description

The compound (1E)-N1-{[4-(PROPAN-2-YLOXY)-3-[(PYRROLIDIN-1-YL)METHYL]PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a tetrazole ring, a phenyl group, and a pyrrolidine moiety, making it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(propan-2-yloxy)-3-[(pyrrolidin-1-yl)methyl]benzaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxy-1-methylethyl phenyl ketone
  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in different scientific fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H23N7O

Molecular Weight

329.40 g/mol

IUPAC Name

1-[(E)-[4-propan-2-yloxy-3-(pyrrolidin-1-ylmethyl)phenyl]methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C16H23N7O/c1-12(2)24-15-6-5-13(10-18-23-16(17)19-20-21-23)9-14(15)11-22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H2,17,19,21)/b18-10+

InChI Key

PYITVEMMFOQZJS-VCHYOVAHSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)CN3CCCC3

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)CN3CCCC3

Origin of Product

United States

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